molecular formula C21H15N5O2 B11040216 2-[(Phenylimino)methyl]-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol

2-[(Phenylimino)methyl]-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol

Cat. No.: B11040216
M. Wt: 369.4 g/mol
InChI Key: GUWQIBFZRPWQSF-UHFFFAOYSA-N
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Description

4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL is a complex organic compound featuring a phenyl group attached to an oxadiazole ring, which is further connected to a diazenyl group and a phenylimino group. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium at ambient temperature . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form hydrazines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazines and reduced phenol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL involves its interaction with various molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . This compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-PHENYL-1,2,5-OXADIAZOL-3-YL)DIAZEN-1-YL]-2-[(PHENYLIMINO)METHYL]PHENOL is unique due to its combination of the oxadiazole ring with diazenyl and phenylimino groups, providing a distinct set of chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Properties

Molecular Formula

C21H15N5O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(phenyliminomethyl)-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)diazenyl]phenol

InChI

InChI=1S/C21H15N5O2/c27-19-12-11-18(13-16(19)14-22-17-9-5-2-6-10-17)23-24-21-20(25-28-26-21)15-7-3-1-4-8-15/h1-14,27H

InChI Key

GUWQIBFZRPWQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2N=NC3=CC(=C(C=C3)O)C=NC4=CC=CC=C4

Origin of Product

United States

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